5-Cyclopentyloxazole-4-carboxylic acid
Overview
Description
5-Cyclopentyloxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3. It features a five-membered oxazole ring substituted with a cyclopentyl group at the 5-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with an amino acid derivative under acidic conditions to form the oxazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The cyclopentyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
- Oxidation products include oxazole derivatives with modified carboxylic acid groups.
- Reduction products include partially or fully reduced oxazole rings.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
5-Cyclopentyloxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Cyclopentyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key metabolic processes .
Comparison with Similar Compounds
- 5-Methyl-1,3-oxazole-4-carboxylic acid
- 5-Phenyl-1,3-oxazole-4-carboxylic acid
- 5-Ethyl-1,3-oxazole-4-carboxylic acid
Comparison: 5-Cyclopentyloxazole-4-carboxylic acid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties compared to other oxazole carboxylic acids. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-cyclopentyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-8(13-5-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRFTMIZALTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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